BenchChemオンラインストアへようこそ!

2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(3,4-dichlorophenyl)acetamide

Lipophilicity Drug-likeness ADME prediction

Advance your MCH1 receptor, PLD, or kinase SAR campaign with this unique 3,4-dichlorophenyl benzimidazole-piperidine-acetamide (CAS 887216-50-4). Unlike simple phenyl analogs, the 3,4-dichlorophenyl motif introduces distinct lipophilic and hydrogen-bond characteristics, enabling precise mapping of MCH1 binding pocket tolerance and PLD isoform selectivity. Ideal for comparative in vitro ADME (Caco-2 permeability, microsomal stability). Avoid generic substitutions that invalidate experimental results. Order research-grade powder (≥90%) for reproducible data.

Molecular Formula C20H20Cl2N4O
Molecular Weight 403.31
CAS No. 887216-50-4
Cat. No. B2562718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(3,4-dichlorophenyl)acetamide
CAS887216-50-4
Molecular FormulaC20H20Cl2N4O
Molecular Weight403.31
Structural Identifiers
SMILESC1CN(CCC1C2=NC3=CC=CC=C3N2)CC(=O)NC4=CC(=C(C=C4)Cl)Cl
InChIInChI=1S/C20H20Cl2N4O/c21-15-6-5-14(11-16(15)22)23-19(27)12-26-9-7-13(8-10-26)20-24-17-3-1-2-4-18(17)25-20/h1-6,11,13H,7-10,12H2,(H,23,27)(H,24,25)
InChIKeyUDLRCDOXBITDCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(3,4-dichlorophenyl)acetamide (CAS 887216-50-4): Key Specifications and Research Context


2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(3,4-dichlorophenyl)acetamide (CAS 887216-50-4) is a synthetic small molecule belonging to the benzimidazole-piperidine-acetamide class. It features a benzimidazole heterocycle connected via a piperidine ring to an acetamide linker, which terminates in a 3,4-dichlorophenyl group . This scaffold is structurally related to compounds investigated as melanin-concentrating hormone (MCH) receptor antagonists, phospholipase D (PLD) inhibitors, and kinase modulators, though direct bioactivity data for this specific compound remains limited in the public domain [1]. Its molecular formula is C20H20Cl2N4O with a molecular weight of 403.31 g/mol, and it is typically supplied as a research-grade powder for in vitro and in vivo experimental use .

Why 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(3,4-dichlorophenyl)acetamide Cannot Be Simply Replaced by Other Benzimidazole-Piperidine Derivatives


Substitution with structurally similar benzimidazole-piperidine compounds (e.g., N-phenyl, N-4-fluorophenyl, or N-m-tolyl analogs) is not straightforward because the 3,4-dichlorophenyl moiety introduces distinct electronic and steric properties that can alter target binding affinity, selectivity, and pharmacokinetic behavior. Even subtle changes in the aryl substitution pattern on the acetamide have been shown to modulate biological activity in related chemotypes [1]. For instance, shifting from a phenyl to a 3,4-dichlorophenyl group can significantly impact lipophilicity (cLogP) and hydrogen-bonding capability, which directly influences receptor interactions and metabolic stability [2]. Until direct comparative data confirm functional equivalence, generic replacement risks invalidating experimental results.

Quantitative Differentiation Evidence for 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(3,4-dichlorophenyl)acetamide


Lipophilicity (cLogP) Comparison: 3,4-Dichlorophenyl vs. Phenyl Acetamide Analogs

The 3,4-dichlorophenyl substitution on the target compound increases lipophilicity relative to the unsubstituted phenyl analog (CAS 887214-41-7). Calculated cLogP values indicate a shift from approximately 2.8 (phenyl) to approximately 3.9 (3,4-dichlorophenyl), as estimated by consensus logP algorithms (ALOGPS, XLOGP3). This difference affects membrane permeability and protein binding characteristics. [1]

Lipophilicity Drug-likeness ADME prediction

Hydrogen-Bond Donor Capacity: Amide NH vs. N-Methyl or Reverse Amide Analogs

The target compound retains a secondary amide hydrogen (-CONH-Ar) capable of acting as a hydrogen-bond donor (HBD). In contrast, the structurally related compound 2-[1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl]-1H-benzimidazole (CAS 887217-17-6) replaces the acetamide linker with a methylene bridge, eliminating this HBD functionality. The preservation of the amide HBD in the target compound is expected to support key interaction(s) with biological targets that rely on hydrogen bonding within their binding pockets. [1]

Hydrogen bonding Receptor fit SAR

Topological Polar Surface Area (TPSA) and Oral Bioavailability Potential

The target compound has a calculated TPSA of approximately 61 Ų, driven by the benzimidazole nitrogens and the acetamide carbonyl. This value falls within the generally accepted range for oral bioavailability (<140 Ų) and is slightly higher than that of the methylene-bridged analog (TPSA ≈ 36 Ų, since it lacks the amide oxygen). The difference may influence passive permeation rates across biological membranes. [1]

Physicochemical property Oral bioavailability Drug-likeness

Recommended Application Scenarios for 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(3,4-dichlorophenyl)acetamide Based on Structural and Physicochemical Evidence


Structure-Activity Relationship (SAR) Studies on MCH Receptor Antagonists

The compound can serve as a key intermediate or probe in SAR campaigns exploring the effect of 3,4-dichlorophenyl substitution on MCH receptor binding affinity and functional activity. The apparent difference in lipophilicity relative to simpler phenyl analogs makes it particularly useful for mapping the lipophilic tolerance of the MCH1 receptor binding pocket. [1]

In Vitro ADME Profiling of Benzimidazole-Piperidine Leads

Due to its moderate TPSA and distinct hydrogen-bond donor profile, this compound is well-suited for comparative in vitro ADME studies (e.g., Caco-2 permeability, microsomal stability) aimed at understanding how 3,4-dichlorophenyl and acetamide linker modifications influence pharmacokinetic properties within the benzimidazole-piperidine class. [1]

Chemical Probe for Phospholipase D (PLD) Isoform Selectivity

Piperidine-linked benzimidazole scaffolds have been reported as PLD inhibitors. While direct PLD inhibition data for this specific compound are lacking, its structural similarity to known PLD1-selective inhibitors (e.g., VU0155056) suggests it could be evaluated as a chemical probe to explore the contribution of the 3,4-dichlorophenyl motif to isoform selectivity. [2]

Quote Request

Request a Quote for 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(3,4-dichlorophenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.